molecular formula C25H15NO9 B1664180 5-Carboxyfluorescein N-succinimidyl ester CAS No. 92557-80-7

5-Carboxyfluorescein N-succinimidyl ester

Cat. No. B1664180
CAS RN: 92557-80-7
M. Wt: 473.4 g/mol
InChI Key: GECIDMICWWDIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carboxyfluorescein N-succinimidyl ester (CFSE) is a fluorescent dye that is membrane permeable . It labels cells by covalently binding to intracellular molecules and is used to track lymphocyte migration and proliferation .


Molecular Structure Analysis

The molecular structure of 5-Carboxyfluorescein N-succinimidyl ester is complex, with a molecular weight of 473.39 . The compound contains various functional groups, including carboxy, fluorescein, and succinimidyl ester groups .


Chemical Reactions Analysis

CFSE is an amine-reactive probe that forms green fluorescent conjugates on deacetylation . It reacts with primary amines in the presence of other nucleophiles, resulting in a more stable linkage following labeling .


Physical And Chemical Properties Analysis

CFSE is a powder suitable for fluorescence with an excitation wavelength of 492 nm and an emission wavelength of 520 nm in 0.1 M Tris pH 8.0 . It is soluble in DMF or DMSO .

Scientific Research Applications

Derivatization and Fluorescence Detection

  • Nanomolar Derivatization : 5-Carboxyfluorescein succinimidyl ester (CFSE) has shown potential in derivatizing amino acids at nanomolar concentrations, which is significantly more efficient than the traditional fluorescein isothiocyanate (FITC) method. This improvement allows for more precise fluorescence detection in capillary electrophoresis, especially in the study of neurotransmitters in microdialysates (Lau et al., 1998).

Preparation of Active Esters

  • Active Ester Synthesis : CFSE can be used to create active esters, such as succinimidyl and pentafluorophenyl esters. This is particularly significant for purifying regioisomeric mixtures, resulting in highly pure (>98%) active esters for various research applications (Adamczyk et al., 1997).

Cell Biology and Flow Cytometry

  • Cellular Migration and Proliferation : CFSE is widely used to study cellular migration and proliferation, especially in hemopoietic cells. Its ability to retain in cells and get shared by daughter cells during division makes it an effective tool in creating multimodal flow cytometric CFSE histograms for cancer cell line studies (Matera et al., 2004).
  • Intracellular pH Measurement in Bacteria : The internally conjugated fluorescent probe version of CFSE is useful for measuring the intracellular pH in bacteria, such as Escherichia coli. It offers advantages like low fluorescence efflux rate and allows for continuous, high-time measurements without signal correction (Riondet et al., 1997).

Immunology andCell Tracking

  • Lymphocyte Proliferation Monitoring : CFSE is an effective tool for monitoring lymphocyte division, particularly important in immunological studies. It covalently labels intracellular molecules, allowing researchers to track cell division via the decrease in fluorescence in progeny cells. This feature is crucial for understanding lymphocyte behavior in both in vitro and in vivo settings (Quah & Parish, 2010).

Antigen Presentation Research

  • Studying Antigen Presentation : The usage of CFSE helps in determining the site, duration, and cell type responsible for antigen presentation in vivo. It provides insights into the presentation of various types of antigens, including auto-antigens, oral antigens, and cell-associated foreign antigens. This technique is valuable in immunology, particularly in understanding the dynamics of antigen-presenting cells (APCs) (Mintern et al., 1999).

Novel Methodologies in Microbiology

  • Continuous Intracellular pH Determination in Bacteria : A novel method involving CFSE for determining the intracellular pH of bacteria has been developed. This method utilizes the intracellular conjugation of CFSE, providing a significant advantage in accurately measuring intracellular pH under various conditions, including stress situations (Breeuwer et al., 1996).

Lymphocyte Analysis Techniques

  • Lymphocyte Migration and Proliferation Analysis : CFSE-labeled lymphocytes are used extensively to analyze relationships between cell division, differentiation, and function. This technique has provided valuable insights in studies involving cell proliferation versus apoptosis and response to antigens in vivo (Parish et al., 2009).

Safety And Hazards

CFSE is potentially harmful and should be handled with care. Avoid prolonged or repeated exposure, dust formation, and breathing vapors, mist, or gas . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Future Directions

The future applications of CFSE are vast, particularly in the field of cell biology. It is frequently used in cell proliferation assays, as it allows researchers to track cell division through successive halving of the fluorescence intensity . It is also used for motility assays and in vivo cell tracking experiments .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECIDMICWWDIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376328
Record name 5-Carboxyfluorescein N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxyfluorescein N-succinimidyl ester

CAS RN

92557-80-7
Record name 5-Carboxyfluorescein N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[3â??,6â??-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9â??-[9H]xanthen]-5-yl)carbonyl]oxy]-2,5-pyrrolidinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Carboxyfluorescein N-succinimidyl ester
Reactant of Route 2
Reactant of Route 2
5-Carboxyfluorescein N-succinimidyl ester
Reactant of Route 3
Reactant of Route 3
5-Carboxyfluorescein N-succinimidyl ester
Reactant of Route 4
Reactant of Route 4
5-Carboxyfluorescein N-succinimidyl ester
Reactant of Route 5
Reactant of Route 5
5-Carboxyfluorescein N-succinimidyl ester
Reactant of Route 6
5-Carboxyfluorescein N-succinimidyl ester

Citations

For This Compound
69
Citations
M Adamczyk, PG Mattingly, RE Reddy - Steroids, 1998 - Elsevier
… To the amine (4, 0.0086 g, 0.03 mmol) in anhydrous DMF (0.25 mL) were added triethylamine (0.042 mL, 0.4 mmol, 10.0 equiv.) and 5-carboxyfluorescein N-succinimidyl ester (10, …
Number of citations: 19 www.sciencedirect.com
J Zahng, W Liu, L Liu - Sheng wu yi xue Gong Cheng xue za zhi …, 2010 - europepmc.org
This study was designed to creat a new method for detecting the degree of cross-linked allogenic tissue based on fluorescent technique. The thoracic aorta of New Zealand rabbits were …
Number of citations: 4 europepmc.org
HL Chen, XJ Zhang, SD Qi, HX Xu, JJY Sung… - … of Chromatography B, 2009 - Elsevier
… Glu and Asp were derivatized with the fluorescent agent 5-carboxyfluorescein N-succinimidyl ester (CFSE) for the first time and detected by laser-induced fluorescence (LIF) after …
Number of citations: 18 www.sciencedirect.com
S Qi, S Tian, H Xu, JJY Sung, Z Bian - Analytical and bioanalytical …, 2009 - Springer
… 5-Carboxyfluorescein N-succinimidyl ester was used for precolumn derivatization of serotonin. The optimal separation and detection conditions were obtained with an electrophoretic …
Number of citations: 17 link.springer.com
P Hoogerhout, KJ Stittelaar, HF Brugghe… - The Journal of …, 1999 - Wiley Online Library
… The label was then introduced by reaction with a 2-fold excess of 5-carboxyfluorescein N-succinimidyl ester (14) in the presence of DIPEA to give a clearly fluorescent peptide-resin. In …
Number of citations: 22 onlinelibrary.wiley.com
AP Isaac-Márquez, CM Lezama-Dávila - World Journal of Microbiology …, 2022 - Springer
… The proliferation test was performed using the CFSE (5-Carboxyfluorescein N-succinimidyl ester) staining of parasites at different time points. To determine the leishmanicidal …
Number of citations: 6 link.springer.com
T Murakami, S Hoshi, F Okamoto, T Sakai… - Experimental Eye …, 2022 - Elsevier
… Bevacizumab-loaded tetra-PEG gel and 5-Carboxyfluorescein N-succinimidyl ester (FAM-NHS)-labeled IgG-loaded tetra-PEG gel were prepared by mixing tetra-PEG with thiol termini (…
Number of citations: 2 www.sciencedirect.com
H Chen, P Zou, J Connarn, H Paholak, D Sun - Nano Research, 2012 - Springer
… 5-Carboxyfluorescein N-succinimidyl ester (5-FAM NHS) was obtained from Anaspec (Fremont, CA). COOH-PEO-PS (9.5 kD-b-18 kD) and PEO-b-PS-NH2 (5 kD-b-5 kD) were …
Number of citations: 24 link.springer.com
S Koboku, T Tsukada, Y Oku, S Kobayashi… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… A DMF solution of 5-carboxyfluorescein N-succinimidyl ester was added to the ODN solution ( N37z A). Then, triethylamine was added to the reaction mixture and incubated at 40 C for …
Number of citations: 3 pubs.rsc.org
OI Wilner, S Shimron, Y Weizmann, ZG Wang… - Nano …, 2009 - ACS Publications
… The dye 5-carboxyfluorescein N-succinimidyl ester (FAM) was covalently tethered to the amino-functionalized nucleic acid 2 that is complementary to domain I in the RCA product. …
Number of citations: 148 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.